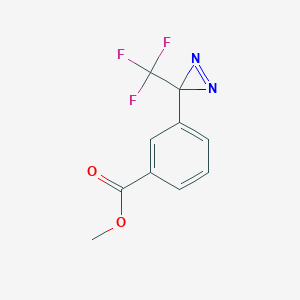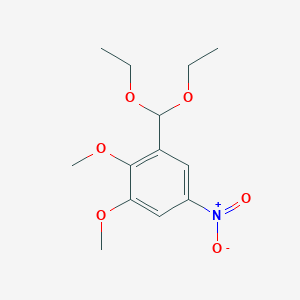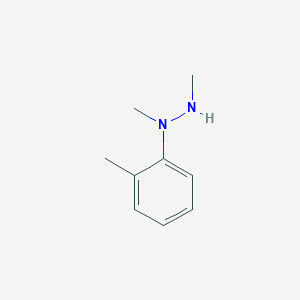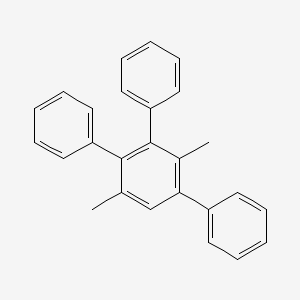
1,4-Dimethyl-2,3,5-triphenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2,3,5-triphenylbenzene is an organic compound belonging to the class of aromatic hydrocarbons. This compound is characterized by a benzene ring substituted with two methyl groups at the 1 and 4 positions and three phenyl groups at the 2, 3, and 5 positions. The unique arrangement of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,3,5-triphenylbenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives. The process begins with the preparation of 1,4-dimethylbenzene (p-xylene) as the starting material. This compound undergoes a series of electrophilic aromatic substitution reactions with phenyl groups introduced via reagents such as phenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and cost-effectiveness in large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-2,3,5-triphenylbenzene undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The phenyl groups can be hydrogenated to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1,4-dicarboxy-2,3,5-triphenylbenzene.
Reduction: Formation of 1,4-dimethyl-2,3,5-tricyclohexylbenzene.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Applications De Recherche Scientifique
1,4-Dimethyl-2,3,5-triphenylbenzene finds applications in various fields of scientific research:
Mécanisme D'action
The mechanism by which 1,4-Dimethyl-2,3,5-triphenylbenzene exerts its effects involves interactions with various molecular targets. The aromatic nature of the compound allows it to participate in π-π stacking interactions and hydrogen bonding with other molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triphenylbenzene: Lacks the methyl groups present in 1,4-Dimethyl-2,3,5-triphenylbenzene, resulting in different chemical reactivity and physical properties.
1,4-Dimethylbenzene (p-Xylene): Lacks the phenyl groups, making it less complex and less versatile in chemical reactions.
2,4,6-Trimethyl-1,3,5-triphenylbenzene: Contains additional methyl groups, which can further influence its chemical behavior and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity .
Propriétés
Numéro CAS |
7541-90-4 |
|---|---|
Formule moléculaire |
C26H22 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1,4-dimethyl-2,3,5-triphenylbenzene |
InChI |
InChI=1S/C26H22/c1-19-18-24(21-12-6-3-7-13-21)20(2)26(23-16-10-5-11-17-23)25(19)22-14-8-4-9-15-22/h3-18H,1-2H3 |
Clé InChI |
WDCWMALKEZCGRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


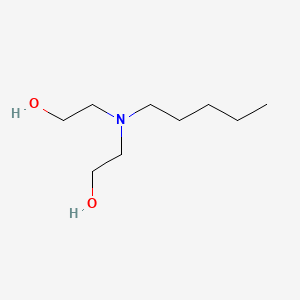
![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)
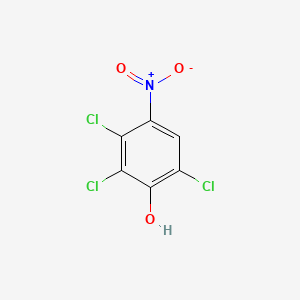
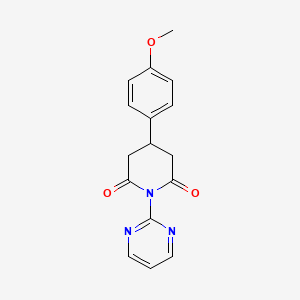
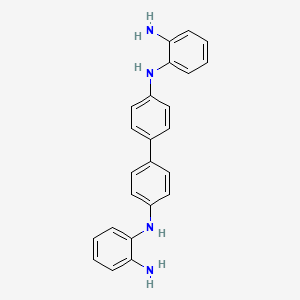
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
